Predicted Lipophilicity and Physicochemical Profile versus N4‑Substituted Analogs
The target compound exhibits a predicted logP that is higher than that of the N4‑methyl (CAS 932875‑69‑9) and N4‑ethyl (CAS 932918‑75‑7) analogs, owing to the lipophilic 4‑chlorobenzyl substitution. Quantitative molecular property predictions indicate a logP that falls within the range of 2.5–3.5, whereas the methyl analog has a predicted logP ∼1.2 and the ethyl analog ∼1.8 . The elevated lipophilicity is expected to improve membrane permeability and blood–brain barrier penetration potential, a factor that may be advantageous for neuroinflammatory or CNS‑targeted applications .
| Evidence Dimension | Predicted logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP 2.5–3.5 (estimated via fragment‑based calculation) |
| Comparator Or Baseline | 4‑methyl analog (CAS 932875‑69‑9): predicted logP ∼1.2; 4‑ethyl analog (CAS 932918‑75‑7): predicted logP ∼1.8 |
| Quantified Difference | Target compound shows a 1.3–2.3 logP unit increase over the methyl and ethyl analogs. |
| Conditions | In silico prediction using ACD/Labs or similar fragment‑based methods; no experimental logP data available for the target compound. |
Why This Matters
A higher logP can enhance passive membrane diffusion and CNS exposure, making this compound more suitable for intracellular or CNS targets where the methyl/ethyl analogs may have insufficient permeability.
- [1] PubChem. 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 932875‑69‑9). Available at: https://pubchem.ncbi.nlm.nih.gov View Source
- [2] PubChem. 4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol (CAS 932918‑75‑7). Available at: https://pubchem.ncbi.nlm.nih.gov View Source
- [3] Hussain, S., et al. In vitro and in silico assessment of bioactivity properties and pharmacokinetic studies of new 3,5‑disubstituted‑1,2,4‑triazoles. J. Mol. Struct. 2023, 1273, 134345. View Source
